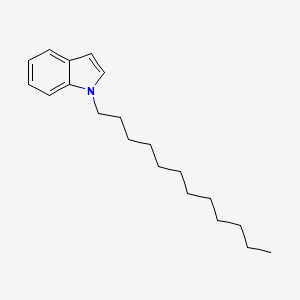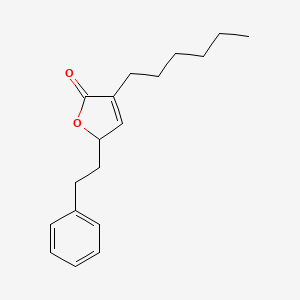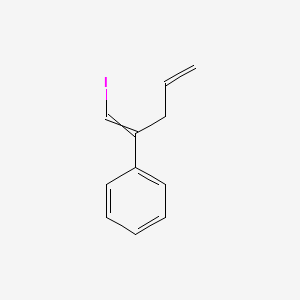
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone is a heterocyclic compound that features both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 1-methyl-1H-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor functions by binding to active sites or allosteric sites. This interaction can lead to the disruption of normal cellular processes, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: Shares the pyridine ring but lacks the triazole moiety.
1-Methyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the pyridine component.
Uniqueness
The uniqueness of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone lies in its combined structural features of both pyridine and triazole rings, which confer distinct chemical reactivity and biological activity compared to its individual components .
Properties
CAS No. |
89544-37-6 |
|---|---|
Molecular Formula |
C9H7ClN4O |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
(5-chloropyridin-2-yl)-(2-methyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C9H7ClN4O/c1-14-9(12-5-13-14)8(15)7-3-2-6(10)4-11-7/h2-5H,1H3 |
InChI Key |
XMPYFDIVPXVPRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C(=O)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)





![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)

![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)



